molecular formula C16H15N3O4S B3723886 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl isonicotinate

3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl isonicotinate

Cat. No. B3723886
M. Wt: 345.4 g/mol
InChI Key: BKUGULUCTLKKNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl isonicotinate, commonly known as DBITC, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. DBITC belongs to the class of benzisothiazolone compounds and is a derivative of isonicotinic acid.

Mechanism of Action

The mechanism of action of DBITC is not fully understood. However, studies have suggested that DBITC may act as an inhibitor of certain enzymes involved in inflammation and cancer. DBITC has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
DBITC has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that DBITC can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that DBITC can reduce tumor growth in mice. DBITC has also been shown to have antibacterial activity against certain strains of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using DBITC in lab experiments is its high purity and yield. DBITC is also relatively easy to synthesize. However, one limitation is that the mechanism of action of DBITC is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of DBITC. One direction is to further investigate its anti-inflammatory and anti-cancer properties. Another direction is to study its potential use as a diagnostic tool for Alzheimer's disease. Additionally, the mechanism of action of DBITC needs to be further elucidated to design more targeted experiments to study its effects.

Scientific Research Applications

DBITC has shown potential therapeutic applications in various fields of medicine. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. DBITC has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.

properties

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c20-16(12-6-9-17-10-7-12)23-11-3-8-18-15-13-4-1-2-5-14(13)24(21,22)19-15/h1-2,4-7,9-10H,3,8,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUGULUCTLKKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCCOC(=O)C3=CC=NC=C3)NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl isonicotinate
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3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl isonicotinate

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